N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-3-5-17(13(2)9-12)20-25(23,24)16-10-14-4-6-18(22)21-8-7-15(11-16)19(14)21/h3,5,9-11,20H,4,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHBJUHGUHRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.44 g/mol
- Purity : Typically ≥ 95% .
The primary mechanism of action for this compound is believed to involve the inhibition of acetohydroxyacid synthase (AHAS) . This enzyme plays a critical role in the biosynthesis of branched-chain amino acids (BCAAs), which are essential for protein synthesis and cell growth. By inhibiting AHAS, the compound disrupts these pathways leading to growth inhibition in various biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Inhibition Studies : Compounds targeting AHAS have shown significant inhibition against various bacterial strains due to their interference with essential metabolic pathways .
Antiviral Activity
In related studies on sulfonamide derivatives:
- Anti-HIV Activity : Certain derivatives have been tested for their ability to inhibit HIV replication in vitro. Compounds with structural similarities have demonstrated varying degrees of activity against HIV strains .
Study 1: Inhibition of AHAS
A study demonstrated that analogs of this compound effectively inhibited AHAS activity in bacterial cultures. The results showed a dose-dependent response with significant growth inhibition at concentrations as low as 10 µM .
Study 2: Antiviral Screening
Another investigation assessed the antiviral properties of various sulfonamide derivatives against HIV. Among the tested compounds, those resembling the structure of this compound exhibited notable antiviral effects with IC50 values ranging from 0.5 to 5 µM against HIV strains .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
